molecular formula C19H17N7O2 B1147642 4-(3-(5-amino-2-(furan-2-yl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-7-yl)propyl)phenol CAS No. 188112-92-7

4-(3-(5-amino-2-(furan-2-yl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-7-yl)propyl)phenol

Cat. No. B1147642
M. Wt: 375.38
InChI Key:
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Description

The compound belongs to a class of pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives, which are known for their versatile pharmacological activities and are subjects of extensive synthetic and analytical studies. These compounds are of significant interest due to their structural complexity and potential biological activities.

Synthesis Analysis

The synthesis of related pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives typically involves tandem aza-Wittig and annulation reactions, providing a facile approach to these tricyclic compounds under mild conditions (Luo et al., 2020). Another method involves heterocyclization reactions of available carboxamides and aminopyrazoles, leading to derivatives with various substituents (Velihina et al., 2023).

Molecular Structure Analysis

Structural analysis of these compounds often employs X-ray crystallography, NMR spectroscopy, and computational methods to elucidate their complex tricyclic frameworks. These studies highlight the importance of specific substituents and structural motifs essential for biological activity and receptor binding (Baraldi et al., 2003).

Chemical Reactions and Properties

These compounds can undergo various chemical reactions, including alkylation, acylation, and cyclocondensation, allowing for the introduction of diverse functional groups and the exploration of structure-activity relationships. The presence of multiple reactive sites, such as the furan and pyrimidine rings, enables a wide range of chemical modifications (Dolzhenko et al., 2009).

Scientific Research Applications

  • Abdelhamid et al. (2012) synthesized various derivatives, including naphtho[2,1-b]furan-2-yl)(8-phenylpyrazolo[5,1-c][1,2,4]triazin-3-yl)methanone, demonstrating a new approach for the synthesis of pyrazolo[5,1‐c]triazines and pyrazolo[1,5‐a]pyrimidines containing naphtofuran moiety, which could be significant in developing novel compounds with potential biological activities (Abdelhamid, Shokry, & Tawfiek, 2012).

  • Baraldi et al. (2003) focused on the design, synthesis, and biological evaluation of C9- and C2-substituted pyrazolo[4,3-e]-1,2,4-triazolo[1,5-c]pyrimidines as A2A and A3 adenosine receptors antagonists. This study highlights the potential use of such compounds in the development of selective antagonists for specific adenosine receptor subtypes (Baraldi et al., 2003).

  • Zhang et al. (2016) synthesized and characterized isomers of pyrazolo[1,5-a]pyrimidines derivatives, examining their antifungal activities. This research suggests potential applications of these compounds in antifungal treatments (Zhang, Peng, Wang, Wang, & Zhang, 2016).

  • Romdhane et al. (2016) prepared new pyrazolo[4,3-e]-1,2,4-triazolo[1,5-c]pyrimidine derivatives and evaluated their anti-acetylcholinesterase activity. Their findings indicate these compounds could be beneficial in treating conditions associated with acetylcholinesterase activity, such as Alzheimer's disease (Romdhane, Said, Cherif, & Jannet, 2016).

Future Directions

The compound could be further studied for its potential interactions with various biological targets. Its structure could be modified to improve its activity or selectivity .

properties

IUPAC Name

4-[3-[7-amino-4-(furan-2-yl)-3,5,6,8,10,11-hexazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaen-10-yl]propyl]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N7O2/c20-19-23-17-14(18-22-16(24-26(18)19)15-4-2-10-28-15)11-21-25(17)9-1-3-12-5-7-13(27)8-6-12/h2,4-8,10-11,27H,1,3,9H2,(H2,20,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXDUXMMFIPBLRQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C2=NN3C(=N2)C4=C(N=C3N)N(N=C4)CCCC5=CC=C(C=C5)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N7O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Desmethyl SCH 442416

Citations

For This Compound
4
Citations
S Khanapur, S Paul, A Shah, S Vatakuti… - Journal of Medicinal …, 2014 - ACS Publications
Cerebral adenosine A 2A receptors (A 2A Rs) are attractive therapeutic targets for the treatment of neurodegenerative and psychiatric disorders. We developed high affinity and …
Number of citations: 36 pubs.acs.org
TH Lai, B Wenzel, RP Moldovan, P Brust… - Journal of Labelled …, 2022 - Wiley Online Library
[ 18 F]FLUDA is a selective radiotracer for in vivo imaging of the adenosine A 2A receptor (A 2A R) by positron emission tomography (PET). Promising preclinical results obtained by …
P Garg, A van Waarde, PH Elsinga - … of Radioligands for the PET Studies …, 2014 - Citeseer
Cerebral adenosine A2A receptors (A2ARs) are attractive therapeutic targets for the treatment of neurodegenerative and psychiatric disorders. We developed high affinity and selective …
Number of citations: 3 citeseerx.ist.psu.edu
AK Bhattacharjee, L Lang, O Jacobson… - Nuclear medicine and …, 2011 - Elsevier
INTRODUCTION: A 2A receptors are expressed in the basal ganglia, specifically in striatopallidal GABAergic neurons in the striatum (caudate–putamen). This brain region undergoes …
Number of citations: 35 www.sciencedirect.com

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